molecular formula C14H11N3O2 B1277121 2-(Benzylamino)-5-nitrobenzonitrile CAS No. 85020-88-8

2-(Benzylamino)-5-nitrobenzonitrile

Cat. No. B1277121
CAS RN: 85020-88-8
M. Wt: 253.26 g/mol
InChI Key: PQBGADRPVXUZIG-UHFFFAOYSA-N
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Description

2-(Benzylamino)-5-nitrobenzonitrile is a chemical compound that can be synthesized from 2-aminobenzonitriles. These compounds are versatile intermediates in organic chemistry and can be used to create a variety of heterocyclic structures and other complex molecules. The presence of the nitro group and the benzylamino moiety in the compound suggests that it has potential for further chemical transformations and could be a key intermediate in the synthesis of pharmaceuticals or other organic materials.

Synthesis Analysis

The synthesis of 2-aminobenzonitriles, which are precursors to compounds like 2-(Benzylamino)-5-nitrobenzonitrile, can be achieved through a one-pot reaction involving tert-butylnitrite (TBN)-mediated nitrosation followed by iron(III)-catalyzed C-C bond cleavage of 2-arylindoles. This method is notable for its use of an inexpensive iron(III) catalyst and its scalability to gram quantities, making it a practical approach for synthesizing 2-aminobenzonitriles .

Molecular Structure Analysis

The molecular structure of related compounds synthesized from 2-aminobenzonitriles has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, IR, MS spectra, and elemental analysis. Additionally, the crystal structure of certain derivatives has been determined by X-ray diffraction, which provides detailed information about the arrangement of atoms within the molecule and can be used to infer the structure of similar compounds .

Chemical Reactions Analysis

2-Aminobenzonitriles can undergo further chemical reactions to form novel compounds. For instance, heating 2-amino-5-nitrobenzonitrile with cyclohexanone in the presence of a catalyst leads to the formation of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine. The reaction mechanism for these transformations has been proposed, which is valuable for understanding how such compounds can be manipulated to synthesize new molecules with potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Benzylamino)-5-nitrobenzonitrile and related compounds can be inferred from their structural features and the reactions they undergo. The presence of electron-withdrawing groups such as the nitro and nitrile functionalities suggests that these compounds would have distinct reactivity patterns, which could include susceptibility to nucleophilic attack or participation in electrophilic aromatic substitution reactions. The exact properties would depend on the specific substituents and their positions on the benzene ring .

Scientific Research Applications

1. Anti-Alzheimer Agents

  • Summary of Application : A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition . The aim of the study was to seek multifunctional compounds with expected activity against disease-modifying and symptomatic targets .
  • Methods of Application : In the first step, 10 μL of BACE-1 substrate was mixed with 10 μL of test compound (or assay buffer; i.e., blank sample), then 10 μL of enzyme (1 U/mL) was added to start the reaction. After 60 min of incubation at 25 °C, 10 μL of stop solution (2.5 M sodium acetate) was applied to stop the reaction .
  • Results or Outcomes : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against ee AChE (IC 50 = 3.33 μM), h BACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .

2. Complexation with Manganese Ion

  • Summary of Application : The complexation behavior of the Schiff base ligand, 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazol-5-one with manganese metal ion has been studied .
  • Methods of Application : The Schiff base ligand, 1-phenyl-2,3-dimethyl-4-(benzylamino)pyrazol-5-one was synthesized by the condensation reaction of 4-aminoantipyrine and benzaldehyde .
  • Results or Outcomes : Spectroscopic analyses suggested the involvement of C=N, C=O and chloride ions in chelation. A tetrahedral geometry was suggested for the manganese complex .

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. For example, Methyl benzoate is classified as a combustible liquid and is harmful if swallowed .

properties

IUPAC Name

2-(benzylamino)-5-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c15-9-12-8-13(17(18)19)6-7-14(12)16-10-11-4-2-1-3-5-11/h1-8,16H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBGADRPVXUZIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101260692
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-nitrobenzonitrile

CAS RN

85020-88-8
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85020-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nitro-2-[(phenylmethyl)amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101260692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JFK Wilshire - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… solvent was changed to (D,)dimethyl sulfoxide, long-range coupling was observed for all the N-methyl and N-benzyl compounds, with the exception of 2-benzylamino-5-nitrobenzonitrile …
Number of citations: 13 www.publish.csiro.au

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